

7-Methoxy-5-methylbenzo[b]thiophene discovery and history

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Compound of Interest

Compound Name:	7-Methoxy-5-methylbenzo[B]thiophene
Cat. No.:	B1430821

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An In-depth Technical Guide to **7-Methoxy-5-methylbenzo[b]thiophene**: Synthesis, Properties, and Potential Applications

Introduction

The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.^[1] This bicyclic system, consisting of a benzene ring fused to a thiophene ring, is present in a variety of biologically active compounds and approved pharmaceuticals.^[2] The structural rigidity and electron-rich nature of the benzo[b]thiophene core make it an ideal framework for designing molecules that can interact with a wide range of biological targets. Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.^[3]

This technical guide focuses on a specific derivative, **7-Methoxy-5-methylbenzo[b]thiophene**. While this compound is commercially available from several suppliers, its discovery and detailed synthetic history are not extensively documented in publicly accessible literature.^{[4][5]} This guide, therefore, aims to provide a comprehensive overview of this molecule for researchers, scientists, and drug development professionals. It will cover its fundamental properties, propose a plausible and detailed synthetic route based on established methodologies for substituted benzothiophenes, and discuss its potential applications in the context of medicinal chemistry.

Historical Context and Discovery

The history of benzo[b]thiophene chemistry dates back to the late 19th century, with early investigations into the components of coal tar. However, the systematic exploration of its derivatives as pharmacologically active agents is a more recent endeavor, gaining significant momentum in the mid-20th century. The discovery of the diverse biological activities of substituted benzothiophenes has spurred the development of numerous synthetic methods to access novel analogues with tailored properties.^[1]

While the specific discovery of **7-Methoxy-5-methylbenzo[b]thiophene** is not well-documented in seminal publications, its existence is noted in chemical supplier databases with the CAS number 1388033-29-1.^[4] It is likely that this compound was first synthesized as part of a broader exploration of substituted benzothiophenes in a medicinal chemistry program or as a key intermediate for a more complex target molecule. The substitution pattern, a methoxy group at the 7-position and a methyl group at the 5-position, is of interest in medicinal chemistry as these groups can modulate the lipophilicity, metabolic stability, and receptor-binding affinity of the molecule.

Proposed Synthesis of 7-Methoxy-5-methylbenzo[b]thiophene

Given the absence of a specific, published synthetic procedure for **7-Methoxy-5-methylbenzo[b]thiophene**, a plausible and efficient multi-step synthesis is proposed below. This route is based on well-established and versatile reactions in heterocyclic chemistry, particularly the Sonogashira coupling and subsequent intramolecular cyclization.^[6]

The proposed synthetic pathway starts from the commercially available 2-bromo-3-methoxy-5-methylaniline.



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Caption: Proposed multi-step synthesis of **7-Methoxy-5-methylbenzo[b]thiophene**.

Step 1: Synthesis of 2-Bromo-3-methoxy-5-methylbenzenethiol

Rationale: The initial step involves the conversion of the amino group of 2-bromo-3-methoxy-5-methylaniline into a thiol group. This is a standard transformation that proceeds via a diazonium salt intermediate.

Experimental Protocol:

- To a stirred solution of 2-bromo-3-methoxy-5-methylaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
- The resulting diazonium salt solution is stirred for an additional 30 minutes at this temperature.
- In a separate flask, a solution of sodium sulfide nonahydrate (3.0 eq) in water is prepared and cooled to 0 °C.
- The cold diazonium salt solution is then added slowly to the sodium sulfide solution.
- The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
- The mixture is then acidified with a suitable acid (e.g., HCl) and extracted with an organic solvent (e.g., ethyl acetate).
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-bromo-3-methoxy-5-methylbenzenethiol, which can be purified by column chromatography.

Step 2: Synthesis of 1-Bromo-2-(methylthio)-3-methoxy-5-methylbenzene

Rationale: The thiol is then S-alkylated to introduce a methylthio group, which is a key precursor for the subsequent cyclization step.

Experimental Protocol:

- To a solution of 2-bromo-3-methoxy-5-methylbenzenethiol (1.0 eq) in a polar aprotic solvent such as acetone or DMF, potassium carbonate (2.0 eq) is added, and the mixture is stirred for 30 minutes at room temperature.
- Methyl iodide (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 4-6 hours.
- The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
- The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography.

Step 3: Synthesis of 2-((Trimethylsilyl)ethynyl)-1-(methylthio)-6-methoxy-4-methylbenzene

Rationale: A Sonogashira coupling reaction is employed to introduce an acetylene moiety at the 2-position of the benzene ring. This reaction is a powerful tool for forming carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms.^[6]

Experimental Protocol:

- A mixture of 1-bromo-2-(methylthio)-3-methoxy-5-methylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq) is placed in a flame-dried flask under an inert atmosphere (e.g., argon).
- Anhydrous triethylamine is added, followed by ethynyltrimethylsilane (1.5 eq).
- The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for 12-24 hours.

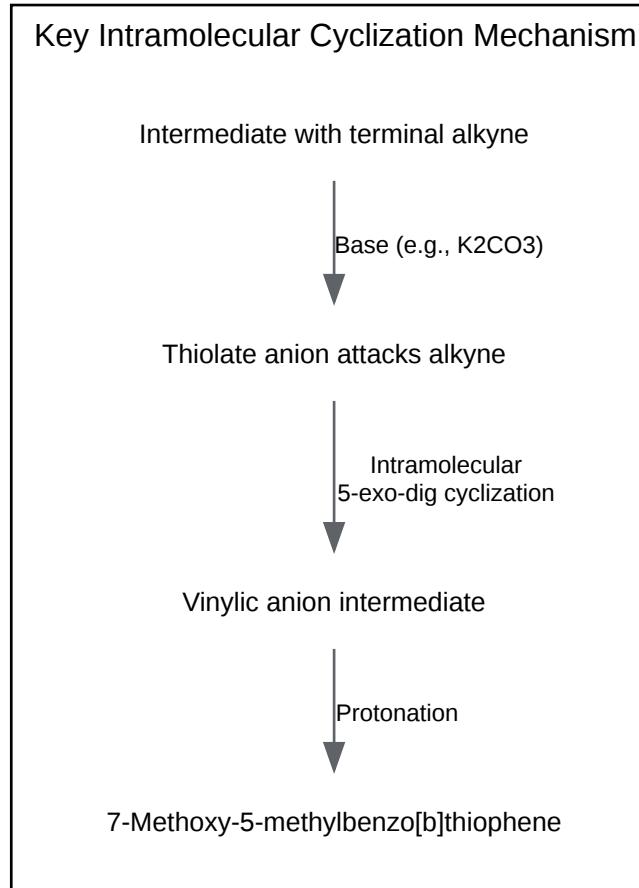
- The progress of the reaction is monitored by TLC or GC-MS.
- After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel to afford the desired coupled product.

Step 4: Synthesis of 7-Methoxy-5-methylbenzo[b]thiophene

Rationale: The final step involves the desilylation of the trimethylsilyl group followed by an intramolecular cyclization to form the thiophene ring. This cyclization is often promoted by a base.^[7]

Experimental Protocol:

- The silylated alkyne from the previous step (1.0 eq) is dissolved in methanol.
- Potassium carbonate (3.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours to effect desilylation.
- The reaction mixture is then heated to reflux to promote the intramolecular cyclization. The progress of the cyclization is monitored by TLC.
- Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent.
- The organic layer is washed with brine, dried, and concentrated.
- The crude product is purified by column chromatography to yield **7-Methoxy-5-methylbenzo[b]thiophene**.



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Caption: Plausible mechanism for the final intramolecular cyclization step.

Physicochemical and Spectroscopic Properties

The following table summarizes the known and predicted physicochemical properties of **7-Methoxy-5-methylbenzo[b]thiophene**.

Property	Value	Source
CAS Number	1388033-29-1	[4]
Molecular Formula	C ₁₀ H ₁₀ OS	[4]
Molecular Weight	178.25 g/mol	[4]
Appearance	Predicted: White to off-white solid	-
Predicted ¹ H NMR	δ (ppm): ~7.5-7.0 (aromatic H), ~3.9 (OCH ₃), ~2.4 (CH ₃)	Inferred from similar structures
Predicted ¹³ C NMR	δ (ppm): ~155 (C-OCH ₃), ~140-120 (aromatic C), ~56 (OCH ₃), ~21 (CH ₃)	Inferred from similar structures
Predicted Mass Spectrum	m/z: 178 (M ⁺)	-

Potential Applications in Research and Drug Development

The benzo[b]thiophene core is a versatile scaffold in medicinal chemistry.[\[2\]](#) While specific biological activities for **7-Methoxy-5-methylbenzo[b]thiophene** have not been reported, its structure suggests several potential areas of application:

- **Intermediate for Kinase Inhibitors:** Many kinase inhibitors feature a substituted heterocyclic core. This compound could serve as a starting material for the synthesis of more complex molecules targeting various kinases involved in cancer and inflammatory diseases.
- **Antimicrobial Agents:** Benzothiophene derivatives have been shown to possess antibacterial and antifungal properties.[\[8\]](#) The specific substitution pattern of this molecule could be explored for its potential antimicrobial efficacy.
- **Central Nervous System (CNS) Active Agents:** The structural similarity of benzothiophenes to indole, a key component of many neurotransmitters, has led to the investigation of benzothiophene derivatives for their effects on the CNS, including antidepressant and antipsychotic activities.[\[3\]](#)

Safety Information

As with any chemical compound, **7-Methoxy-5-methylbenzo[b]thiophene** should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal guidelines, the Safety Data Sheet (SDS) from the supplier should be consulted.

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